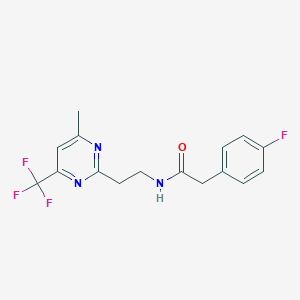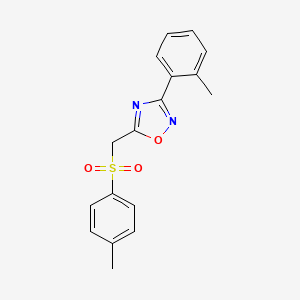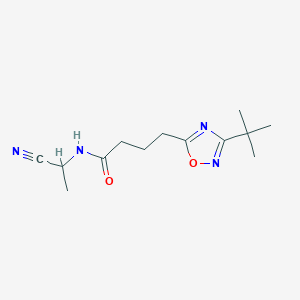
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. For example, the reaction of tert-butyl hydrazide with an orthoester in the presence of an acid catalyst can yield the desired oxadiazole ring.
-
Introduction of the Cyanoethyl Group: : The cyanoethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the oxadiazole intermediate with an appropriate alkylating agent, such as 2-bromoacetonitrile, under basic conditions.
-
Formation of the Butanamide Moiety: : The final step involves the formation of the butanamide moiety. This can be accomplished by reacting the intermediate with butanoyl chloride in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the reduction of the cyano group to an amine or other reduced forms.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the cyano group.
科学研究应用
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
-
Materials Science: : The compound’s stability and electronic properties make it of interest in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
-
Biological Research: : The compound can be used as a probe to study biological processes and pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and mechanisms.
-
Industrial Applications: : The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.
作用机制
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting the overall biochemical processes in cells.
Receptors: The compound may act as an agonist or antagonist of specific receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide can be compared with other similar compounds, such as:
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(2-cyanoethyl)butanamide: Similar structure but with a different position of the cyanoethyl group.
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanopropyl)butanamide: Similar structure but with a longer alkyl chain.
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)pentanamide: Similar structure but with a different length of the amide chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
属性
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(8-14)15-10(18)6-5-7-11-16-12(17-19-11)13(2,3)4/h9H,5-7H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKAMWUDXNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCCC1=NC(=NO1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
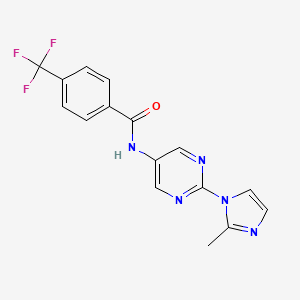
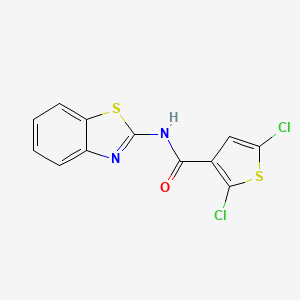
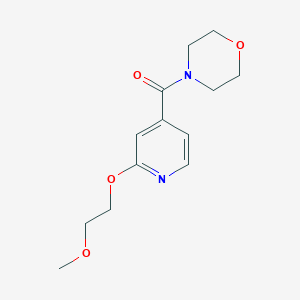
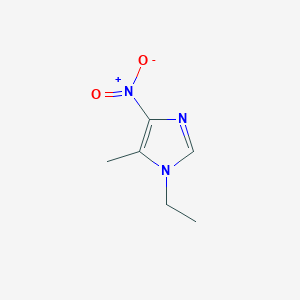
![(5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2418825.png)
![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
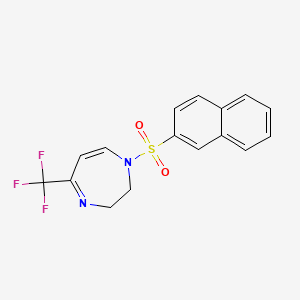
![1-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418832.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
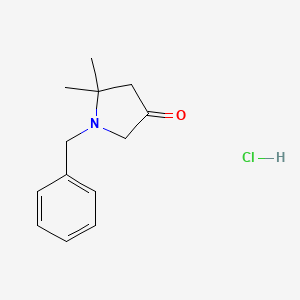
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
